molecular formula C11H7ClF6O B14062388 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14062388
M. Wt: 304.61 g/mol
InChI Key: SGWCKVKNTXVNPN-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(trifluoromethyl)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

  • 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
  • 1-(2,6-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
  • 1-(2,6-Bis(trifluoromethyl)phenyl)-3-iodopropan-2-one

Comparison: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of trifluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects due to the presence of chlorine versus other halogens .

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O/c12-5-6(19)4-7-8(10(13,14)15)2-1-3-9(7)11(16,17)18/h1-3H,4-5H2

InChI Key

SGWCKVKNTXVNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)C(F)(F)F

Origin of Product

United States

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